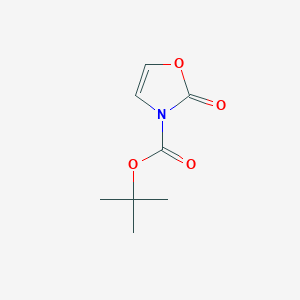
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose
概要
説明
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose is a derivative of mannose, a simple sugar. This compound is characterized by the presence of acetyl groups at positions 1, 3, 4, and 6, and an acetamido group at position 2. It is commonly used in the synthesis of glycosides and other carbohydrate derivatives due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose typically involves the acetylation of 2-amino-2-deoxymannose. The process begins with the protection of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process.
化学反応の分析
Types of Reactions
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-amino-2-deoxymannose.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Hydrolysis: 2-amino-2-deoxymannose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
科学的研究の応用
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose is widely used in scientific research due to its versatility. Some applications include:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose involves its ability to participate in glycosylation reactions. The acetyl groups protect the hydroxyl groups, allowing selective reactions at the acetamido group. This selectivity is crucial in the synthesis of glycosides and other carbohydrate derivatives. The compound can interact with various molecular targets, including enzymes and receptors involved in glycosylation processes.
類似化合物との比較
Similar Compounds
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose: Similar structure but derived from galactose.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose: Derived from glucose and used in similar applications.
Uniqueness
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose is unique due to its mannose backbone, which imparts distinct reactivity and stability compared to its galactose and glucose counterparts. This uniqueness makes it valuable in specific synthetic applications where mannose derivatives are required.
特性
IUPAC Name |
[(2R,3S,4R,5S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13+,14-,15-,16?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-KJAHXBPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76375-61-6 | |
| Record name | 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076375616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Imidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B3056988.png)







